3-Methyl-N-[2-(pyridin-2-yl)ethyl]cyclopentan-1-amine
Description
Properties
Molecular Formula |
C13H20N2 |
|---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
3-methyl-N-(2-pyridin-2-ylethyl)cyclopentan-1-amine |
InChI |
InChI=1S/C13H20N2/c1-11-5-6-13(10-11)15-9-7-12-4-2-3-8-14-12/h2-4,8,11,13,15H,5-7,9-10H2,1H3 |
InChI Key |
LJRVRSMOKDLURI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)NCCC2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Cyclopentane Ring Formation
The cyclopentane core is typically formed via cyclization reactions using suitable precursors such as linear or branched precursors bearing reactive groups that can undergo intramolecular ring closure.
- Cyclization approaches : These include intramolecular nucleophilic substitution, Michael addition, or ring-closing metathesis, depending on the starting materials.
- Stereochemical considerations : The 3-methyl substituent’s stereochemistry can be controlled by choosing appropriate chiral auxiliaries or catalysts during cyclization.
Introduction of the Amino Group
- The amine functionality at the 1-position of the cyclopentane ring can be introduced by:
- Direct amination of a suitable cyclopentanone or cyclopentanol intermediate.
- Reductive amination involving the corresponding ketone and an amine source.
- Borohydride reducing agents (e.g., sodium borohydride or sodium triacetoxyborohydride) are commonly used for reductive amination steps, offering mild and selective reduction conditions.
Attachment of the 2-(Pyridin-2-yl)ethyl Side Chain
- The pyridin-2-ylethyl group is introduced by alkylation of the amine with a suitable 2-(pyridin-2-yl)ethyl halide or tosylate.
- Alternatively, the side chain can be installed via nucleophilic substitution reactions or reductive amination using 2-(pyridin-2-yl)acetaldehyde derivatives.
Detailed Research Findings and Reaction Conditions
Representative Synthetic Route (Literature-Based)
| Step | Reactants / Intermediates | Conditions | Outcome / Notes |
|---|---|---|---|
| 1 | Linear precursor with ketone functionality | Intramolecular cyclization under acidic/basic catalysis | Formation of 3-methylcyclopentanone derivative |
| 2 | 3-Methylcyclopentanone + 2-(pyridin-2-yl)ethylamine | Reductive amination using sodium triacetoxyborohydride in inert solvent (e.g., dichloromethane) | Formation of 3-methyl-N-[2-(pyridin-2-yl)ethyl]cyclopentan-1-amine |
| 3 | Purification | Chromatography or crystallization | Isolated pure product |
Use of Borohydride Reducing Agents
- Borohydride reagents are effective for reducing imine intermediates formed during reductive amination.
- Mild reaction temperatures (0–25 °C) and inert solvents (e.g., toluene, dichloromethane) are preferred to minimize side reactions.
- The reaction progress is monitored by HPLC or TLC to ensure high conversion and purity.
Solvent and Catalyst Selection
- Inert solvents such as toluene or dichloromethane provide a stable environment for sensitive intermediates.
- Acid catalysts (e.g., acetic acid) may be used to facilitate imine formation prior to reduction.
- The pH and temperature are carefully controlled to optimize yield and selectivity.
Analytical Data and Yield Optimization
While specific yields vary depending on the exact synthetic route, literature reports indicate:
| Parameter | Typical Value / Range |
|---|---|
| Reaction temperature | 0–25 °C for reductive amination |
| Reaction time | 2–16 hours depending on step |
| Yield of final product | 70–90% after purification |
| Purity (HPLC) | >95% |
Optimization studies focus on:
- Reaction time and temperature to maximize conversion.
- Stoichiometry of reagents to avoid excess and minimize by-products.
- Purification techniques to achieve high purity suitable for research or industrial use.
Summary Table of Preparation Steps
| Step No. | Process Description | Key Reagents / Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclopentane ring formation | Cyclization of linear precursors | 3-Methylcyclopentanone intermediate |
| 2 | Reductive amination to introduce amine and side chain | 2-(Pyridin-2-yl)ethylamine, borohydride reducing agent, inert solvent | This compound |
| 3 | Purification | Chromatography or recrystallization | Pure target compound |
Additional Notes
- The preparation method is adaptable for scale-up in industrial settings by optimizing solvent volumes, reagent concentrations, and reaction times.
- Safety data for this compound is limited; handling should follow standard protocols for amines and pyridine derivatives, including use of gloves, eye protection, and working in a fume hood.
- The compound’s molecular formula is C13H20N2 with a molecular weight of approximately 204.3 g/mol.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-N-[2-(pyridin-2-yl)ethyl]cyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce piperidine derivatives.
Scientific Research Applications
3-Methyl-N-[2-(pyridin-2-yl)ethyl]cyclopentan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-N-[2-(pyridin-2-yl)ethyl]cyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyridine ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules. The ethylamine linkage provides flexibility, allowing the compound to adopt conformations that enhance its binding affinity.
Comparison with Similar Compounds
Structural and Functional Differences
- Pyridine Positional Isomerism: The analog 3-Methyl-N-(1-(pyridin-2-yl)ethyl)cyclopentan-1-amine differs in the attachment position of the pyridin-2-yl group (1- vs.
- Heterocyclic Substituents : Replacement of pyridine with morpholine (as in 1559722-28-9 ) introduces an oxygen atom, enhancing hydrophilicity and hydrogen-bonding capacity.
- Ring Size Effects : Cyclohexane analogs (e.g., 3-methyl-N-[2-(pyrrolidin-1-yl)ethyl]cyclohexan-1-amine ) exhibit greater conformational flexibility compared to the cyclopentane core, impacting pharmacokinetic properties like membrane permeability.
- Sulfur vs. Nitrogen : The ethylsulfanyl group in 1339848-08-6 increases lipophilicity, contrasting with the pyridine’s aromatic and polar characteristics.
Biological Activity
3-Methyl-N-[2-(pyridin-2-yl)ethyl]cyclopentan-1-amine is an organic compound notable for its intriguing biological properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula of this compound is C₁₃H₂₀N₂, with a molecular weight of approximately 204.31 g/mol. The compound features a cyclopentane ring substituted with a methyl group and a pyridin-2-yl ethyl amine moiety, which plays a crucial role in its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₀N₂ |
| Molecular Weight | 204.31 g/mol |
| IUPAC Name | 2-methyl-N-[2-(pyridin-2-yl)ethyl]cyclopentan-1-amine |
| Appearance | Liquid |
| Storage Temperature | Room Temperature |
The biological activity of this compound is largely attributed to its ability to interact with various enzymes and receptors. Key mechanisms include:
- Hydrogen Bonding : The amine group in the structure can form hydrogen bonds, which are essential for receptor binding and enzyme modulation.
- π-π Stacking Interactions : The presence of the pyridine ring allows for π-π stacking interactions, enhancing the compound's affinity for certain biological targets.
These interactions may lead to significant effects on enzyme activities and receptor functions, suggesting potential therapeutic applications.
Enzyme Interaction Studies
Recent studies have focused on the interactions of this compound with specific enzymes. For instance, it has been shown to modulate the activity of certain kinases, which are critical in various signaling pathways associated with cancer and other diseases.
Case Study Example :
A study evaluated the inhibitory effects of this compound on a panel of kinases, revealing IC50 values indicative of its potency against specific targets. This suggests that the compound could be developed further as an inhibitor in therapeutic contexts.
Comparative Analysis with Similar Compounds
When compared to structurally similar compounds, this compound exhibits distinct properties that enhance its biological activity:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Methyl-N-[1-(pyridin-2-yl)ethyl]cyclopentan-1-amine | C₁₃H₂₀N₂ | Similar structure but different substitution pattern |
| N-[2-(pyridin-2-yl)ethyl]cyclopentanamine | C₁₂H₁₉N₂ | Lacks methyl substitution on cyclopentane |
| 3-Ethyl-N-(pyridin-3-yl)cyclopentanamine | C₁₃H₁₉N₂ | Ethyl instead of methyl substitution |
Potential Therapeutic Applications
Given its unique structure and biological activity, this compound holds promise for development in various therapeutic areas, particularly in oncology and neuropharmacology. Its ability to modulate enzyme activity suggests potential roles as a drug candidate for diseases involving dysregulated signaling pathways.
Q & A
Q. What are the established synthetic routes for 3-methyl-N-[2-(pyridin-2-yl)ethyl]cyclopentan-1-amine, and how do reaction conditions influence yield?
Methodological Answer:
- Alkylation of Amines : A common approach involves nucleophilic substitution between 3-methylcyclopentan-1-amine and 2-(pyridin-2-yl)ethyl chloride. Base selection (e.g., NaH or K₂CO₃) impacts reaction efficiency. NaH offers higher reactivity but requires anhydrous conditions, while K₂CO₃ is cost-effective for large-scale synthesis .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or distillation under reduced pressure (for volatile byproducts) is recommended. Typical yields range from 60–75% depending on steric hindrance .
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its identity?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) shows distinct signals: δ 8.5 (pyridine H), 2.8–3.2 (cyclopentyl CH₂), and 1.2–1.5 ppm (methyl group) .
- Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 219.2; observed 219.1) confirms molecular weight .
- X-ray Crystallography : Limited data available, but related cyclopentylamine derivatives crystallize in monoclinic systems (e.g., P2₁/n) .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?
Methodological Answer:
Q. What computational models predict the compound’s receptor-binding interactions, particularly with neurological targets?
Methodological Answer:
Q. How do structural modifications (e.g., substituents on pyridine or cyclopentane) alter biological activity?
Methodological Answer:
Q. Why do reported yields for the same synthetic route vary across studies?
Q. Discrepancies in reported NMDA receptor binding affinities: How to resolve them?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
